2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is an organic compound with the molecular formula C₉H₁₀ClNO₂. It is a derivative of acrylic acid, where the hydrogen atom at the 2-position is replaced by a methyl group and the hydrogen atom at the 3-position is replaced by a pyridin-2-yl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methylacrylic acid and 2-bromopyridine.
Grignard Reaction: The 2-bromopyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent, 2-pyridylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 2-methylacrylic acid under controlled conditions to form the intermediate product.
Hydrochloride Formation: The intermediate product is treated with hydrochloric acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and automated reaction systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
- 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride
Uniqueness
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific positioning of the pyridine ring at the 2-position allows for distinct interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H/b7-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYARORPPKCJT-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=N1)/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.